molecular formula C14H13N3O4S B12752262 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine CAS No. 102361-75-1

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine

Cat. No.: B12752262
CAS No.: 102361-75-1
M. Wt: 319.34 g/mol
InChI Key: GKBYFGMFZVGBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system, and a phenyl group substituted with methoxy and methylsulphonyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, where the methoxy and methylsulphonyloxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted phenyl-imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonyl)phenyl-imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-(4-Methylsulfonyl)phenyl-imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different reactivity and biological activity.

Uniqueness

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine is unique due to its specific substitution pattern and the presence of both methoxy and methylsulphonyloxy groups. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

102361-75-1

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

(4-imidazo[1,2-a]pyrazin-2-yl-3-methoxyphenyl) methanesulfonate

InChI

InChI=1S/C14H13N3O4S/c1-20-13-7-10(21-22(2,18)19)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3

InChI Key

GKBYFGMFZVGBIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C=CN=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.